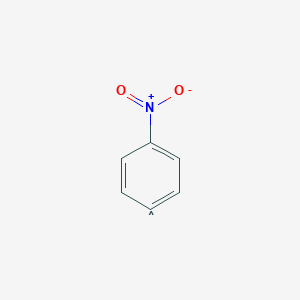
para-Nitrophenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Para-Nitrophenyl (pNP) is a chemical compound that has been widely used in scientific research. It is a derivative of phenol, which has a nitro group attached to the para position of the aromatic ring. This chemical compound has been extensively studied due to its unique properties, which make it useful in various applications.
Mecanismo De Acción
The mechanism of action of para-Nitrophenyl involves the hydrolysis of the ester bond between the nitrophenyl group and the rest of the molecule by enzymes. This hydrolysis results in the release of the nitrophenol group, which can be detected spectrophotometrically.
Efectos Bioquímicos Y Fisiológicos
PNP has no known biochemical or physiological effects on humans or animals. It is a relatively inert compound that is not metabolized in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of para-Nitrophenyl is its ease of use. It is a stable compound that can be stored for long periods without degradation. Its chromogenic properties make it a useful tool for studying enzyme kinetics and specificity. However, para-Nitrophenyl has some limitations. It is not a natural substrate for enzymes, and its use may not accurately reflect the activity of enzymes in vivo. Additionally, the release of the nitrophenol group can interfere with other assays that use spectrophotometry.
Direcciones Futuras
There are several future directions for the use of para-Nitrophenyl in scientific research. One area of interest is the development of para-Nitrophenyl-based assays for the detection of pathogens. Researchers have already developed para-Nitrophenyl-based assays for the detection of bacteria, viruses, and fungi. Another area of interest is the use of para-Nitrophenyl in drug discovery. para-Nitrophenyl-based assays can be used to screen for potential inhibitors of enzymes that are involved in disease processes. Finally, para-Nitrophenyl can be used as a model substrate for the development of new enzyme-catalyzed reactions. Researchers can modify the structure of para-Nitrophenyl to create new substrates that can be used to study enzyme activity and specificity.
Conclusion
In conclusion, para-Nitrophenyl is a useful compound that has been extensively studied in scientific research. Its chromogenic properties make it a useful tool for studying enzyme kinetics and specificity. While it has some limitations, para-Nitrophenyl has several potential applications in the detection of pathogens, drug discovery, and the development of new enzyme-catalyzed reactions.
Métodos De Síntesis
PNP can be synthesized by the nitration of phenol with nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50-60°C, and the product is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
PNP has been widely used in scientific research due to its unique properties. It is a chromogenic substrate that can be used to detect the activity of enzymes such as proteases, lipases, and esterases. The hydrolysis of para-Nitrophenyl by these enzymes results in the release of a yellow color, which can be quantified spectrophotometrically. This property has been used to study the kinetics and specificity of enzymes and to screen for inhibitors.
Propiedades
Número CAS |
2395-99-5 |
|---|---|
Nombre del producto |
para-Nitrophenyl |
Fórmula molecular |
C6H4NO2 |
Peso molecular |
122.1 g/mol |
InChI |
InChI=1S/C6H4NO2/c8-7(9)6-4-2-1-3-5-6/h2-5H |
Clave InChI |
ZHCAAFJSYLFLPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=[C]1)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=[C]1)[N+](=O)[O-] |
Sinónimos |
4-Nitrophenyl 2-(Acetylamino)-6-O-[2-(acetylamino)-2-deoxy-α-D-glucopyranosyl]-_x000B_2-deoxy-α-D-galactopyranoside; GlcNAc1-α-6GalNAc-α-PNP; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



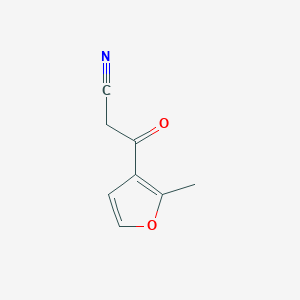
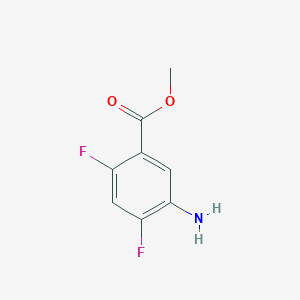
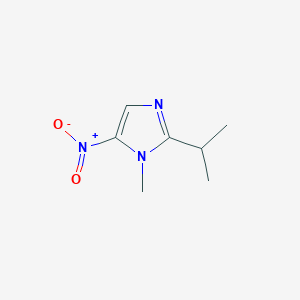
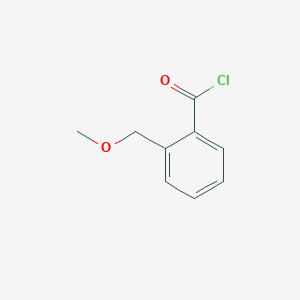

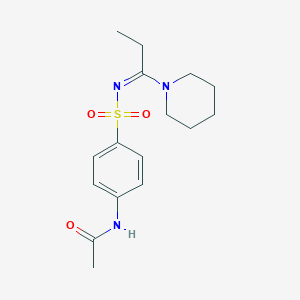
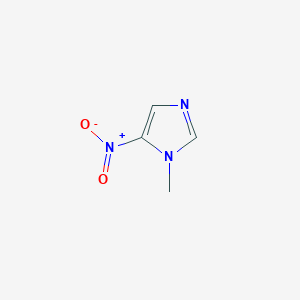
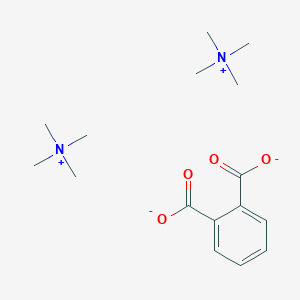

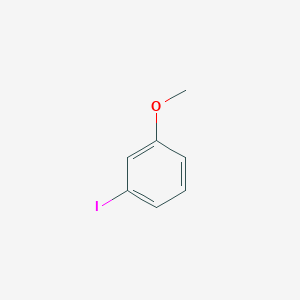
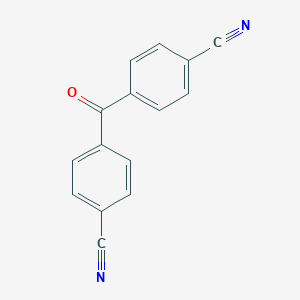

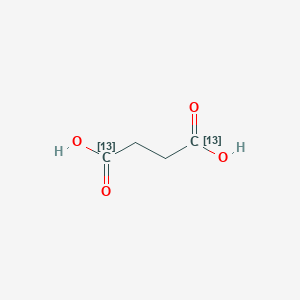
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)